3-pentylazetidine chemical properties
3-pentylazetidine chemical properties
Title: The Chemical and Pharmacological Profiling of 3-Pentylazetidine: A Technical Guide for Drug Development
Abstract Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly valuable structural motifs in modern medicinal chemistry. They offer a unique combination of conformational rigidity, reduced lipophilicity compared to their acyclic amine counterparts, and improved metabolic stability. As a Senior Application Scientist, I frequently utilize 3-substituted azetidines to fine-tune the physicochemical properties of lead compounds. Among these, 3-pentylazetidine represents a critical building block, providing a highly specific spatial projection of a lipophilic pentyl chain while maintaining the basicity and hydrogen-bonding capacity of the secondary amine. This whitepaper details its physicochemical properties, synthetic methodologies, and applications in advanced drug discovery.
Physicochemical Profiling
Understanding the baseline metrics of 3-pentylazetidine is crucial for predicting its behavior in complex synthetic pathways and biological systems. The free base is a relatively volatile liquid, which is why it is predominantly handled, shipped, and stored as its hydrochloride salt[1].
Table 1: Physicochemical Properties of 3-Pentylazetidine
| Property | Value | Rationale / Implication |
| CAS Number | 1379505-26-6 (Free Base) 1379455-95-4 (HCl Salt) | Essential for procurement, inventory tracking, and regulatory documentation[1][2]. |
| Molecular Formula | C8H17N | Indicates a high degree of saturation, contributing to a favorable Fsp3 character[2]. |
| Molecular Weight | 127.23 g/mol | Low molecular weight allows for integration into larger APIs without exceeding Lipinski's Rule of 5[2]. |
| SMILES | CCCCCC1CNC1 | Standardized structural representation required for computational modeling and cheminformatics[2]. |
| Rotatable Bonds | 5 | The pentyl chain provides the conformational flexibility needed to interact with deep hydrophobic binding pockets. |
| H-Bond Donors / Acceptors | 1 / 1 | The secondary amine acts as both, which is crucial for target engagement and solubility tuning. |
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing 3-alkylazetidines requires careful navigation of the inherent ring strain (~26 kcal/mol) of the four-membered ring. Strong nucleophiles or harsh acidic conditions at elevated temperatures can lead to unwanted ring-opening or polymerization. The following protocol details the synthesis of 3-pentylazetidine via a Grignard addition followed by deoxygenation—a highly reliable route I have optimized for bench-scale synthesis.
Caption: Step-by-step synthetic workflow for 3-pentylazetidine hydrochloride from 1-Boc-3-azetidinone.
Step 1: Nucleophilic Addition (Grignard Reaction)
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Procedure: Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C. Dropwise, add pentylmagnesium bromide (1.2 eq). Stir for 2 hours, then quench with saturated aqueous NH4Cl.
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Causality & Logic: The Boc protecting group is mandatory; an unprotected azetidinone would undergo rapid self-condensation. The reaction is strictly kept at 0 °C because the strain of the sp2 hybridized carbon in the azetidinone ring makes it highly electrophilic, but excess heat can trigger irreversible ring-opening side reactions.
Step 2: Lewis Acid-Mediated Deoxygenation
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Procedure: Dissolve the resulting tertiary alcohol intermediate in anhydrous DCM. Cool to -78 °C. Add triethylsilane (Et3SiH, 3.0 eq) followed by boron trifluoride etherate (BF3·OEt2, 2.0 eq). Allow the reaction to warm to room temperature over 4 hours.
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Causality & Logic: Direct reduction of a tertiary alcohol is synthetically challenging. BF3·OEt2 acts as a Lewis acid to activate the hydroxyl group, promoting the formation of a transient carbocation at the C3 position. Et3SiH acts as a hydride donor to trap this carbocation. The cryogenic temperature (-78 °C) is critical to stabilize the carbocation and prevent ring expansion.
Step 3: Deprotection and Salt Formation
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Procedure: Treat the purified tert-butyl 3-pentylazetidine-1-carboxylate[3] with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under reduced pressure, triturate with diethyl ether, and filter to obtain 3-pentylazetidine hydrochloride as a white solid.
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Causality & Logic: Dioxane is chosen over aqueous acids to maintain the solubility of the highly lipophilic Boc-protected intermediate. The resulting HCl salt[1] is non-volatile, highly crystalline, and perfectly suited for long-term storage or direct use in subsequent amide coupling reactions.
Applications in Drug Discovery
Antimicrobial Agents (Lincomycin Derivatives)
A prominent application of 3-pentylazetidine derivatives is in the development of next-generation antibiotics. Lincomycin derivatives modified with 3-pentyl-azetidine-2-carboxylic acid amides have demonstrated potent antibacterial activity[4]. These compounds are specifically designed to combat resistant Gram-positive organisms (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and fastidious Gram-negative pathogens like Haemophilus influenzae[5].
The incorporation of the 3-pentylazetidine moiety enhances the lipophilicity of the drug, allowing for better penetration through the bacterial cell envelope, while the rigid azetidine ring precisely orients the molecule within the 50S ribosomal subunit binding pocket.
Caption: Mechanism of action for 3-pentylazetidine-modified lincomycin derivatives targeting bacterial ribosomes.
Central Nervous System (CNS) Agents
Beyond antimicrobials, 3-substituted azetidines are heavily explored as scaffolds for Triple Reuptake Inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters[6]. In CNS drug design, the fraction of sp3 hybridized carbons (Fsp3) is a critical metric for clinical success. 3-Pentylazetidine provides a high Fsp3 character. The pentyl chain specifically modulates the LogP of the molecule, ensuring optimal blood-brain barrier (BBB) permeability, while the basic azetidine nitrogen interacts with the conserved aspartate residue in the monoamine transporter binding sites[7].
Conclusion
3-Pentylazetidine is far more than a simple building block; it is a precision tool for medicinal chemists. By offering a unique blend of conformational restriction and tunable lipophilicity, it solves complex pharmacokinetic and pharmacodynamic challenges in both antimicrobial and neuropharmacological drug development. Mastering its synthesis and handling—particularly managing the delicate balance of its ring strain—is essential for any advanced drug discovery program.
References
- Title: 1379505-26-6 | 3-pentylazetidine Source: BLD Pharm URL
- Title: 3-pentylazetidine hydrochloride, 1379455-95-4 Source: Amadis Chemical URL
- Title: Tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate Source: Sigma-Aldrich URL
- Title: US20040230046A1 - Lincomycin derivatives possessing antibacterial activity Source: Google Patents URL
- Title: US7361743B2 - Lincomycin derivatives possessing antibacterial activity Source: Google Patents URL
- Source: ACS Publications (Journal of Medicinal Chemistry)
- Source: National Institutes of Health (NIH / PubMed)
Sources
- 1. 3-pentylazetidine hydrochloride,1379455-95-4-Amadis Chemical [amadischem.com]
- 2. 1379505-26-6|3-pentylazetidine|BLD Pharm [bldpharm.com]
- 3. Tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. US20040230046A1 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 5. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
